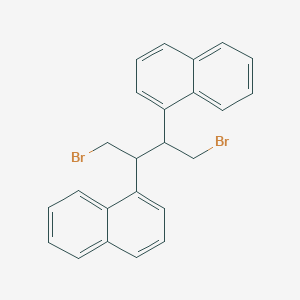
1,1'-(1,4-Dibromobutane-2,3-diyl)dinaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is a complex organic compound that features a naphthalene backbone with a dibromobutane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene typically involves the reaction of naphthalene derivatives with 1,4-dibromobutane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation can produce naphthoquinones.
Applications De Recherche Scientifique
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene involves its interaction with molecular targets through its bromine atoms and naphthalene core. The bromine atoms can participate in halogen bonding, while the naphthalene core can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromobutane: A simpler compound with similar bromine functionality but lacking the naphthalene core.
2,3-Dibromobutane: Another dibromobutane isomer with different bromine positioning.
1,1-Dibromobutane: A compound with bromine atoms on the same carbon atom, differing in reactivity and properties
Uniqueness
1,1’-(1,4-Dibromobutane-2,3-diyl)dinaphthalene is unique due to its combination of a naphthalene backbone and a dibromobutane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
102772-68-9 |
|---|---|
Formule moléculaire |
C24H20Br2 |
Poids moléculaire |
468.2 g/mol |
Nom IUPAC |
1-(1,4-dibromo-3-naphthalen-1-ylbutan-2-yl)naphthalene |
InChI |
InChI=1S/C24H20Br2/c25-15-23(21-13-5-9-17-7-1-3-11-19(17)21)24(16-26)22-14-6-10-18-8-2-4-12-20(18)22/h1-14,23-24H,15-16H2 |
Clé InChI |
OGLSVJUBLXHZAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(CBr)C(CBr)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

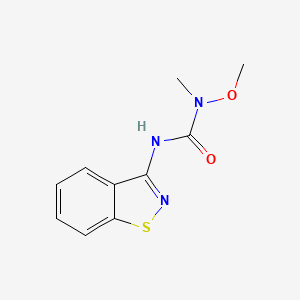
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

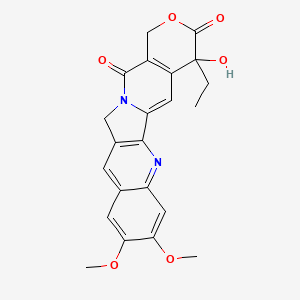
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
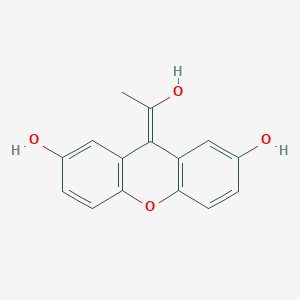
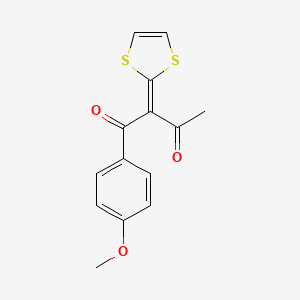
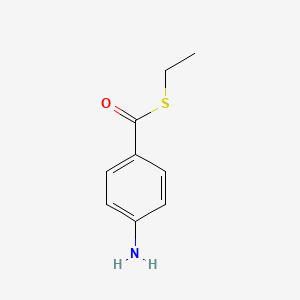


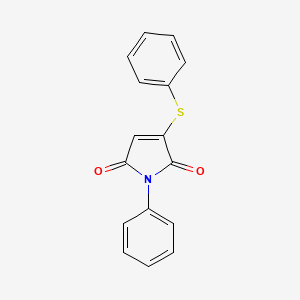
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
